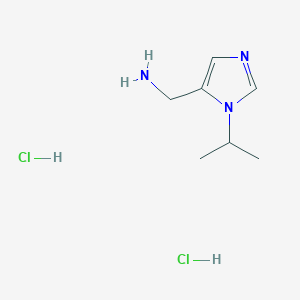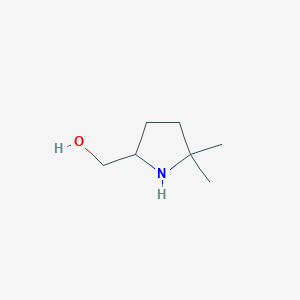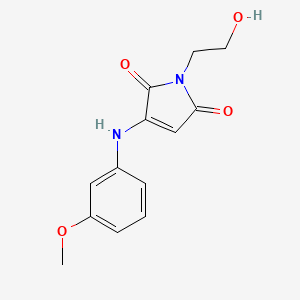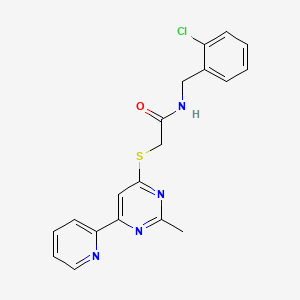
(3-Propan-2-ylimidazol-4-yl)methanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Propan-2-ylimidazol-4-yl)methanamine;dihydrochloride” is a chemical compound1. It is not intended for human or veterinary use and is for research use only2. The CAS Number is 2445792-90-31.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(3-Propan-2-ylimidazol-4-yl)methanamine;dihydrochloride”. However, imidazole compounds are generally synthesized through various methods such as the Debus method and the Radziszewski imidazole synthesis3.Molecular Structure Analysis
The molecular formula of “(3-Propan-2-ylimidazol-4-yl)methanamine” is C7H13N32. The molecular weight is 139.202.
Chemical Reactions Analysis
I couldn’t find specific chemical reactions involving “(3-Propan-2-ylimidazol-4-yl)methanamine;dihydrochloride”. However, imidazole compounds are known to participate in various chemical reactions due to their unique structure3.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Propan-2-ylimidazol-4-yl)methanamine;dihydrochloride” are not specified in the sources I found. However, the molecular formula is C7H13N3 and the molecular weight is 139.202.Aplicaciones Científicas De Investigación
Catalysis and Synthesis
- Complexes derived from 2-(Aminomethyl)Benzimidazole, including [1-(1H-benzimidazol-2-yl)-N-(propan-2-ylidene)methanamine-κ2,N2,N3]dichloridozinc(II), have been synthesized and characterized for their unique structural and vibrational properties. These complexes show potential in catalytic applications due to their stabilized chelate structures and specific geometric conformations (Patricio-Rangel et al., 2019).
- Diiron(III) complexes of tridentate 3N ligands, including (1-methyl-1H-imidazol-2-yl)-N-(pyridin-2-ylmethyl)methanamine, have been studied as functional models for methane monooxygenases. These complexes demonstrated effectiveness in the selective hydroxylation of alkanes, highlighting their potential in the field of catalytic organic transformations (Sankaralingam & Palaniandavar, 2014).
Organic Chemistry
- The reaction of 1-phenyl-1,2-propanedione with 1,1-disubstituted guanidines yielded 2-(disubstituted amino)-4-hydroxy-4-methyl-4H-imidazoles, demonstrating a novel method for the synthesis of phenylimidazoles. This method can be useful in the synthesis of various imidazole derivatives for research and industrial applications (Nishimura et al., 1975).
- Amino acid compounds, including 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine, have been explored as eco-friendly corrosion inhibitors for N80 steel in HCl solution. Their synthesis, characterization, and applications in corrosion inhibition demonstrate the potential of these compounds in materials science (Yadav, Sarkar, & Purkait, 2015).
Material Science and Corrosion Inhibition
- The development of novel oxadiazole derivatives from benzimidazole, including N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine, highlights the synthesis and potential applications of these compounds in material science and corrosion protection (Vishwanathan & Gurupadayya, 2014).
Safety And Hazards
The safety and hazards of “(3-Propan-2-ylimidazol-4-yl)methanamine;dihydrochloride” are not specified in the sources I found. However, it’s important to handle all chemical compounds with appropriate safety measures.
Direcciones Futuras
The future directions of research involving “(3-Propan-2-ylimidazol-4-yl)methanamine;dihydrochloride” are not specified in the sources I found. However, imidazole compounds are known to have a broad range of chemical and biological properties, suggesting potential for diverse applications3.
Please note that this information is based on the sources available and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Propiedades
IUPAC Name |
(3-propan-2-ylimidazol-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-6(2)10-5-9-4-7(10)3-8;;/h4-6H,3,8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGXTSDVEJASJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC=C1CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Propan-2-ylimidazol-4-yl)methanamine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2967051.png)
![1-(4-(4-(7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2967052.png)
![2-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B2967053.png)





![3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2967065.png)
![4-(2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzamide](/img/structure/B2967066.png)
![6-(4-Fluorophenyl)-2-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2967068.png)


![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2967073.png)